

Unveiling the Myosin-VA Interactome: Application Notes and Protocols for Co- Immunoprecipitation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **myosin-VA**

Cat. No.: **B1177016**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Myosin-VA is a crucial actin-based molecular motor involved in the transport of a wide array of cellular cargoes, including organelles, vesicles, and protein complexes. Its function is fundamental to processes such as melanosome transport, neurotransmitter release, and synaptic plasticity.^[1] Understanding the intricate network of protein-protein interactions that regulate **Myosin-VA**'s function is paramount for elucidating its role in cellular physiology and pathology. This document provides detailed application notes and protocols for the identification of **Myosin-VA** binding partners using co-immunoprecipitation (Co-IP), a powerful technique to isolate and identify interacting proteins in their native cellular context.

Data Presentation: Known Myosin-VA Binding Partners

The following table summarizes known **Myosin-VA** binding partners identified through various studies. It is important to note that this data is compiled from multiple sources and the methods of identification and quantification may vary between studies. Therefore, a direct quantitative comparison between all partners is not feasible.

Binding Partner	Function of Partner	Cellular Context/Role in Myosin-VA Interaction	Method of Identification
Melanophilin (MLPH)	Adaptor protein	Bridges Myosin-VA to Rab27a on melanosomes, crucial for melanosome transport in melanocytes.	Yeast Two-Hybrid, Co-IP
Rab27a	Small GTPase	Recruits Melanophilin to melanosomes, forming a tripartite complex with Myosin-VA for cargo transport.	Co-IP
Syntaxin-1A	t-SNARE protein	Interacts with Myosin-VA on synaptic vesicles in a Ca ²⁺ -dependent manner, involved in regulating exocytosis.	Co-IP
RPGRIP1L	Cilia-centrosomal protein	Interacts with the globular tail domain of Myosin-VA, suggesting a role for Myosin-VA in cilia-related processes.	Yeast Two-Hybrid, Biochemical Assays
Guanylate kinase-associated protein (GKAP)	Scaffolding protein	Proposed to be linked to Myosin-VA for transport into dendritic spines, involved in homeostatic synaptic scaling.	Co-IP

Dynein light chain (DLC/LC8)	Component of dynein motor complex	Associates with the Myosin-VA complex, suggesting coordination between actin and microtubule-based transport.	Co-IP
Spire1/2	Actin nucleation promoting factor	Binds to the globular tail of Myosin-VA and is involved in the dynamic assembly of actin filaments for transport.	Biochemical Assays
Rab11	Small GTPase	Functions with FIP2 to form a tripartite complex with Myosin-Vb (and likely Myosin-VA) for endosomal recycling.	Co-IP
Rab3A	Small GTPase	Forms a complex with the globular tail of Myosin-VA, important for synaptic vesicle trafficking.	Biochemical Assays
Tubulin	Subunit of microtubules	The globular tail domain of Myosin-VA can directly bind to microtubules, suggesting a role in crosslinking actin and microtubule cytoskeletons. [2] [3]	Cosedimentation Analysis

Experimental Protocols

This section provides a detailed methodology for the co-immunoprecipitation of **Myosin-VA** and its binding partners, followed by identification using mass spectrometry.

Protocol 1: Co-Immunoprecipitation of Endogenous Myosin-VA

This protocol is optimized for the immunoprecipitation of endogenous **Myosin-VA** from cell lysates.

Materials:

- Cell culture plates (15 cm)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
- Anti-**Myosin-VA** antibody (validated for immunoprecipitation)
- Control IgG (from the same species as the anti-**Myosin-VA** antibody)
- Protein A/G magnetic beads
- Wash Buffer: Lysis buffer with 300 mM NaCl
- Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- Microcentrifuge tubes
- Rotating wheel or rocker
- Magnetic rack

Procedure:

- Cell Culture and Lysis:
 - Grow cells of interest (e.g., melanoma cell line MNT-1, neuronal cell line SH-SY5Y) to 80-90% confluence in 15 cm plates.
 - Wash cells twice with ice-cold PBS.
 - Add 1 mL of ice-cold Lysis Buffer to each plate and scrape the cells.
 - Transfer the cell lysate to a pre-chilled microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Pre-clearing the Lysate (Optional but Recommended):
 - To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
 - Incubate on a rotator for 1 hour at 4°C.
 - Place the tube on a magnetic rack and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - To the pre-cleared lysate, add 2-5 µg of anti-**Myosin-VA** antibody. For the negative control, add an equivalent amount of control IgG to a separate tube of lysate.
 - Incubate on a rotator overnight at 4°C.
- Capture of Immune Complexes:

- Add 30 µL of equilibrated Protein A/G magnetic beads to each immunoprecipitation reaction.
- Incubate on a rotator for 2-4 hours at 4°C.
- Washing:
 - Place the tubes on a magnetic rack and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold Lysis Buffer.
 - Wash the beads twice with 1 mL of ice-cold Wash Buffer.
 - After the final wash, carefully remove all residual buffer.
- Elution:
 - To elute the protein complexes, add 50 µL of Elution Buffer to the beads and incubate for 5 minutes at room temperature with gentle agitation.
 - Place the tubes on a magnetic rack and transfer the eluate to a new tube containing 5 µL of Neutralization Buffer.
- Sample Preparation for Mass Spectrometry:
 - The eluted sample can now be processed for mass spectrometry analysis (e.g., in-solution trypsin digestion followed by LC-MS/MS).

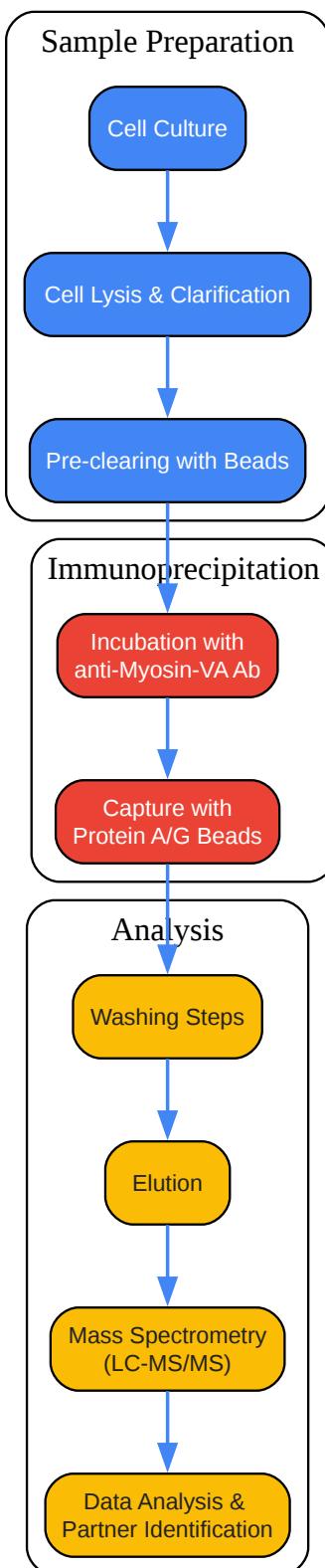
Protocol 2: Analysis of Co-immunoprecipitated Proteins by Mass Spectrometry

This protocol outlines the general steps for identifying proteins in the eluate from the Co-IP experiment.

Materials:

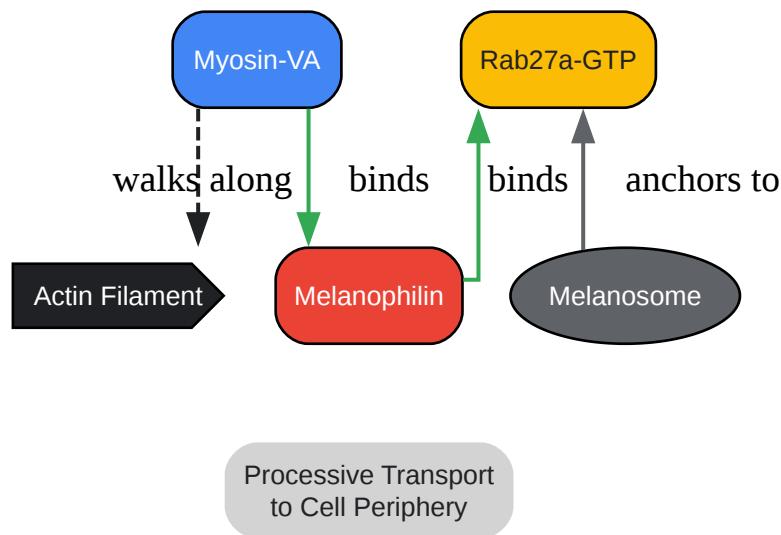
- Dithiothreitol (DTT)

- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Formic acid
- C18 spin columns
- LC-MS/MS system


Procedure:

- Reduction and Alkylation:
 - Add DTT to the eluate to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
 - Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.
- In-solution Trypsin Digestion:
 - Add sequencing-grade trypsin to the sample at a 1:50 (trypsin:protein) ratio.
 - Incubate overnight at 37°C.
- Peptide Cleanup:
 - Acidify the digest with formic acid to a final concentration of 0.1%.
 - Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
 - Dry the purified peptides in a vacuum centrifuge.
- LC-MS/MS Analysis:
 - Resuspend the dried peptides in 0.1% formic acid.

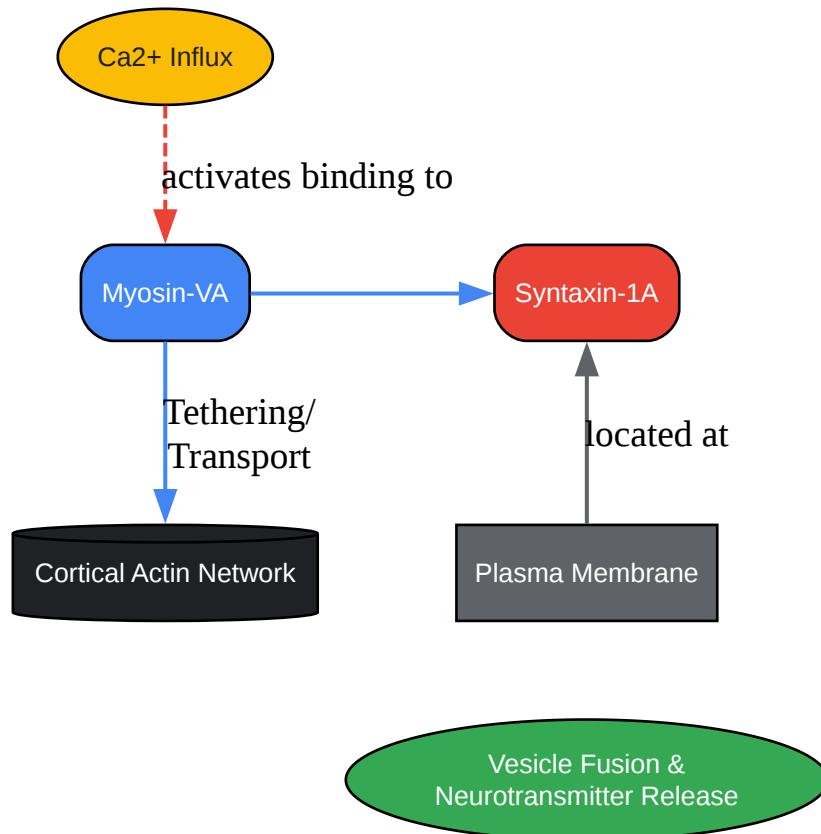
- Analyze the peptide mixture by LC-MS/MS. The specific parameters for the liquid chromatography and mass spectrometry will depend on the instrument used.
- Data Analysis:
 - Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
 - Search the data against a relevant protein database (e.g., UniProt) to identify the proteins.
 - Perform quantitative analysis (e.g., label-free quantification or SILAC) to identify proteins that are significantly enriched in the **Myosin-VA** immunoprecipitation compared to the control IgG.^[4]^[5]


Mandatory Visualizations

Experimental Workflow for Myosin-VA Co- Immunoprecipitation

[Click to download full resolution via product page](#)

Caption: Workflow for identifying **Myosin-VA** binding partners.


Signaling Pathway: Myosin-VA in Melanosome Transport

[Click to download full resolution via product page](#)

Caption: **Myosin-VA** mediated melanosome transport pathway.

Signaling Pathway: Myosin-VA in Regulated Exocytosis

[Click to download full resolution via product page](#)

Caption: Role of **Myosin-VA** in regulated exocytosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Myosin Va: Capturing cAMP for synaptic plasticity [frontiersin.org]
- 2. Myosin-Va binds to and mechanochemically couples microtubules to actin filaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myosin-Va Binds to and Mechanochemically Couples Microtubules to Actin Filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling the Myosin-VA Interactome: Application Notes and Protocols for Co-Immunoprecipitation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1177016#co-immunoprecipitation-to-identify-myosin-va-binding-partners>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com